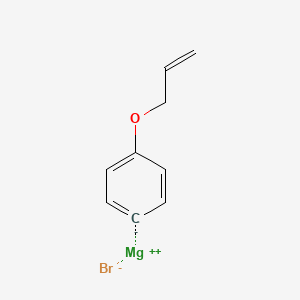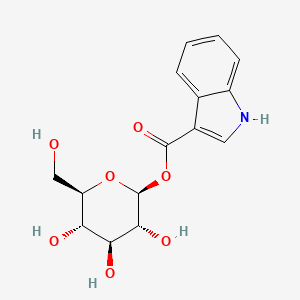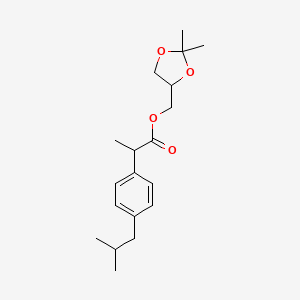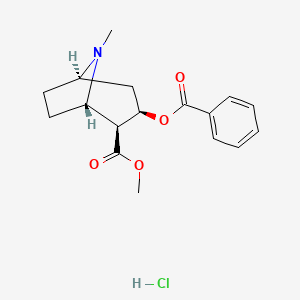
(+)-Cocaine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Cocaine Hydrochloride is a tropane alkaloid derived from the leaves of the coca plant. It is a potent central nervous system stimulant and local anesthetic. The compound is known for its psychoactive properties and has a long history of both medicinal and recreational use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cocaine Hydrochloride typically involves the esterification of ecgonine or its derivatives. One common method is the conversion of ecgonine methyl ester to (+)-Cocaine through benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound involves the extraction of coca leaves followed by chemical processing. The leaves are first soaked in a solvent like kerosene to extract the alkaloids. The crude extract is then purified and converted into the hydrochloride salt through acid-base reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Cocaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylecgonine.
Reduction: Reduction reactions can convert it to ecgonine.
Substitution: Nucleophilic substitution reactions can modify the ester or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Benzoylecgonine: A major metabolite formed through oxidation.
Ecgonine: Formed through reduction.
Various esters and amides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(+)-Cocaine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Historically used as a local anesthetic in ophthalmology and dentistry.
Industry: Utilized in the synthesis of other tropane alkaloids
Wirkmechanismus
(+)-Cocaine Hydrochloride exerts its effects by blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the post-synaptic neurons. The primary molecular targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: Another local anesthetic but with a different mechanism of action.
Methylphenidate: A stimulant with similar effects on dopamine reuptake but used primarily for ADHD.
Procaine: A local anesthetic with a similar structure but less potent
Uniqueness
(+)-Cocaine Hydrochloride is unique due to its dual role as both a potent stimulant and local anesthetic. Its ability to block multiple neurotransmitter transporters simultaneously sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C17H22ClNO4 |
|---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
methyl (1S,2S,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m1./s1 |
InChI-Schlüssel |
PIQVDUKEQYOJNR-KOVRDVONSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Kanonische SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13450027.png)
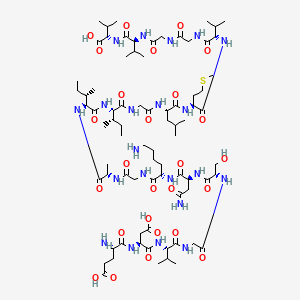
![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
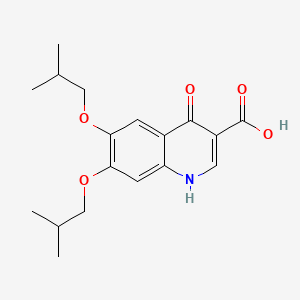
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)
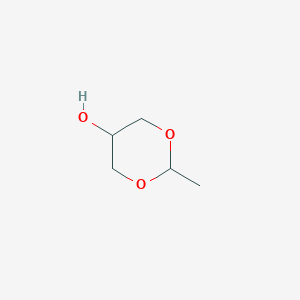
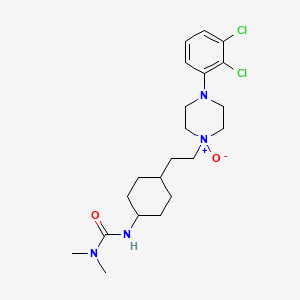
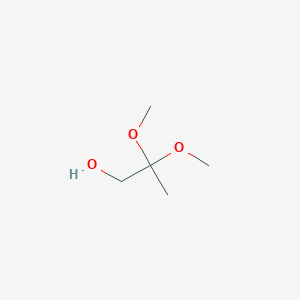
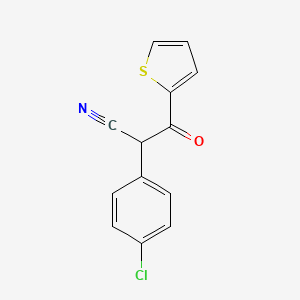
![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)
